molecular formula C13H12N6O2S B5857449 N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

Cat. No. B5857449
M. Wt: 316.34 g/mol
InChI Key: KXFRJGFGMXCRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as CPTH6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTH6 is a potent inhibitor of histone acetyltransferase (HAT) activity, which plays a critical role in regulating gene expression and chromatin structure.

Mechanism of Action

N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide inhibits the activity of HATs by binding to the acetyl-CoA binding site, which is essential for the enzyme's catalytic activity. By inhibiting HATs, this compound reduces the acetylation of histones, leading to changes in chromatin structure and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as a HAT inhibitor, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce inflammation. Furthermore, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in lab experiments is its specificity for HAT inhibition. Unlike other HAT inhibitors, this compound does not inhibit other enzymes that are important for cellular function. However, one limitation of using this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for further research on N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One area of research is the development of more potent and selective HAT inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications. Finally, more research is needed to explore the potential applications of this compound in neurodegenerative diseases and other conditions beyond cancer.

Synthesis Methods

The synthesis of N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 2-ethyl-5-nitro-1H-benzimidazole with sodium azide to form 2-ethyl-5-azido-1H-benzimidazole. The resulting compound is then reacted with carbon disulfide to form 2-ethyl-5-thiocarbamoyl-1H-benzimidazole. The final step involves the reaction of 2-ethyl-5-thiocarbamoyl-1H-benzimidazole with 2-bromo-1-(4-methoxyphenyl)ethanone to form this compound.

Scientific Research Applications

N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. HATs are known to be overexpressed in various types of cancer, and their inhibition can lead to the suppression of tumor growth. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy.

properties

IUPAC Name

N-[(2-ethyltetrazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-2-19-17-12(16-18-19)15-13(22)14-11(20)10-7-8-5-3-4-6-9(8)21-10/h3-7H,2H2,1H3,(H2,14,15,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFRJGFGMXCRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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